molecular formula C21H22BrN3O5 B11554718 methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate

methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate

Cat. No.: B11554718
M. Wt: 476.3 g/mol
InChI Key: XUDIKIIVJFFWGL-ZVHZXABRSA-N
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Description

METHYL 2-[(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE is a complex organic compound with a molecular formula of C17H16BrNO4 It is known for its unique structure, which includes a brominated phenoxy group and an acetamido-imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE typically involves multiple steps. One common route includes the following steps:

    Bromination: The starting material, 2-methylphenol, is brominated to form 4-bromo-2-methylphenol.

    Esterification: The brominated phenol is then esterified with methyl benzoate to form methyl 2-(4-bromo-2-methylphenoxy)benzoate.

    Acetylation: The ester is acetylated with acetic anhydride to introduce the acetamido group.

    Imination: The acetamido compound undergoes imination with butanamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

METHYL 2-[(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 2-[(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated phenoxy group and the acetamido-imino moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Shares the brominated benzoate structure but lacks the acetamido-imino moiety.

    Methyl 4-bromo-2-(bromomethyl)benzoate: Contains a similar brominated phenoxy group but differs in the position and nature of the substituents.

Uniqueness

METHYL 2-[(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H22BrN3O5

Molecular Weight

476.3 g/mol

IUPAC Name

methyl 2-[[(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzoate

InChI

InChI=1S/C21H22BrN3O5/c1-13-10-15(22)8-9-18(13)30-12-20(27)25-24-14(2)11-19(26)23-17-7-5-4-6-16(17)21(28)29-3/h4-10H,11-12H2,1-3H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

XUDIKIIVJFFWGL-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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